

An In-depth Technical Guide to the Physical Characteristics of Isonicotinamide-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **Isonicotinamide-d4**, a deuterated isotopologue of Isonicotinamide. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Quantitative Physical and Chemical Data

The physical properties of **Isonicotinamide-d4** are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and formulation settings. Data for the non-deuterated parent compound, Isonicotinamide, is included for comparative purposes where available.

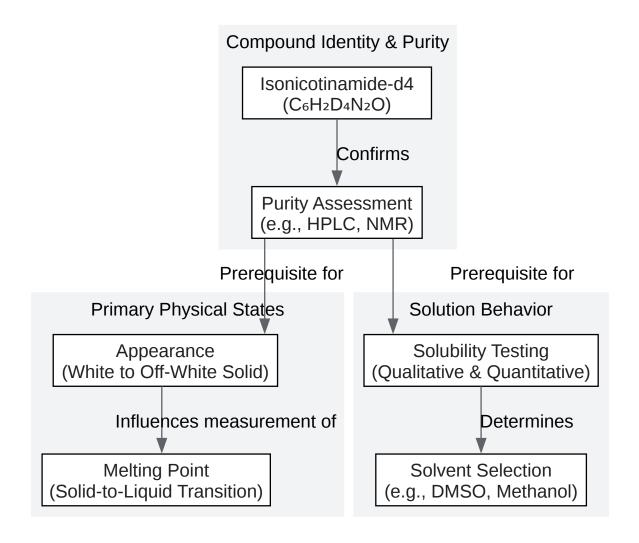


Property	Isonicotinamide-d4	Isonicotinamide (Non- deuterated)
Molecular Formula	C ₆ H ₂ D ₄ N ₂ O[1]	C ₆ H ₆ N ₂ O[2][3]
Molecular Weight	126.15 g/mol [1][4][5][6][7]	122.12 g/mol [2]
Appearance	White to Off-White Solid/Powder[4][8]	White Powder / Acicular white crystals[2][9]
Melting Point	Not explicitly stated for d4; expected to be similar to the parent compound	155-158 °C[8][9][10]
Boiling Point	Not available	~334 °C at 760 mmHg[9][10]
Solubility	Soluble in DMSO, Methanol[8]	Water (191 g/L), Ethanol, DMSO, Methanol, Chloroform[11][12]
CAS Number	1219799-40-2[1][4][5][6][7]	1453-82-3[3][5][7]

Core Physical Characteristics Workflow

The determination of a compound's physical characteristics follows a logical progression. The identity and purity are first established, which then informs the reliable measurement of its physical constants such as melting point and solubility. These properties are interdependent and crucial for subsequent applications.





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Workflow for Physical Characterization.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics are provided below. These protocols are based on standard laboratory practices.

The melting point of a crystalline solid is a key indicator of its purity.[13][14] The capillary method is a widely used and reliable technique.[15]

Apparatus:

• Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13][16]



- Capillary tubes (sealed at one end)
- Mortar and pestle or spatula
- Thermometer

Procedure:

- Sample Preparation: Ensure the **Isonicotinamide-d4** sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[15][17]
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a column of 2-3 mm of packed solid is achieved.[16][17]
- · Apparatus Setup:
 - Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[16]
 - Thiele Tube: If using a Thiele tube, attach the capillary tube to a thermometer using a small rubber band or a thin piece of tubing, ensuring the sample is aligned with the thermometer bulb. Insert this assembly into the Thiele tube containing mineral oil.[14]

· Measurement:

- Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting range.[13][14]
- Allow the apparatus to cool. Then, begin heating again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[13]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[13]



Purity Indication: A pure compound will exhibit a sharp melting point range of 0.5-1.0 °C.[13]
 Impurities typically cause a depression and broadening of the melting range.[13][14]

This protocol determines the qualitative solubility of **Isonicotinamide-d4** in various solvents, which is essential for preparing solutions for analysis or reaction.

Apparatus:

- Small test tubes
- Vortex mixer or shaker
- Graduated pipettes or burette
- Analytical balance

Procedure:

- Sample Preparation: Weigh a specific amount of Isonicotinamide-d4 (e.g., 25 mg) and place it into a small, clean test tube.[18][19]
- Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water, DMSO, or methanol) to the test tube in small portions.[18]
- Mixing: After each addition of solvent, cap the test tube and shake it vigorously or use a vortex mixer for at least 30 seconds to facilitate dissolution.[18]
- Observation: Visually inspect the solution.
 - Soluble: The solid completely dissolves, leaving a clear, homogenous solution with no visible particles.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve at all.[19]
- Systematic Testing: This procedure can be repeated systematically with a range of solvents (e.g., water, 5% HCl, 5% NaOH, organic solvents) to build a comprehensive solubility profile



for the compound.[18][19] For quantitative analysis, the shake-flask method involves agitating an excess of the solid in the solvent for an extended period (e.g., 24 hours) to ensure equilibrium is reached, followed by analysis of the supernatant.[20]

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